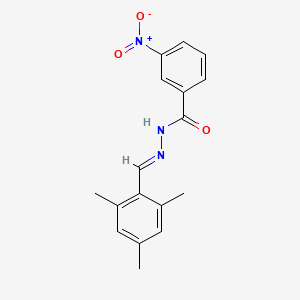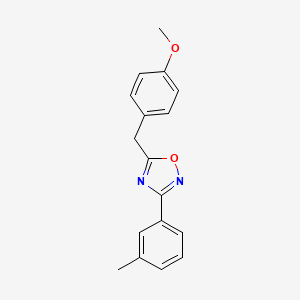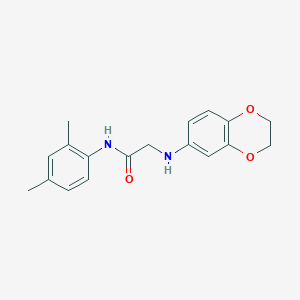
N'-(mesitylmethylene)-3-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of hydrazides and their derivatives, including "N'-(mesitylmethylene)-3-nitrobenzohydrazide," encompasses the synthesis of novel compounds, analysis of their molecular structures, investigation of chemical reactions they undergo, and detailed exploration of their physical and chemical properties. These compounds are of interest due to their potential applications in various fields, including materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
Hydrazides and their derivatives are typically synthesized through reactions involving corresponding hydrazine and carbonyl compounds. For example, the synthesis of carbacylamidophosphate derivatives involves reacting phosphoramidic dichloride with amines, characterized by multinuclear NMR and FTIR spectroscopy techniques (Gholivand et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is often analyzed using techniques like single-crystal X-ray diffraction, revealing details about their conformational and structural properties. For instance, studies on similar compounds have shown the formation of crystal structures stabilized by hydrogen bonding and π-π stacking interactions (Sivajeyanthi et al., 2019).
Chemical Reactions and Properties
Hydrazides undergo various chemical reactions, including cyclization, condensation, and rearrangement, which are critical in synthesizing complex organic molecules. The properties of these compounds, such as reactivity and stability, are influenced by their molecular structure and the presence of functional groups (Myers et al., 1997).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal morphology, are determined through various analytical techniques, including differential scanning calorimetry and thermogravimetric analysis. These properties are essential for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal in determining the applications and functional utility of these compounds. Investigations into the electronic structure and magnetism of related nickel complexes provide insights into their chemical behavior and potential applications in catalysis and materials science (Poulten et al., 2013).
科学的研究の応用
Photolabile Groups in Polymer and Materials Science
Research on o-nitrobenzyl derivatives, closely related to the nitrobenzene moiety in N'-(mesitylmethylene)-3-nitrobenzohydrazide, highlights their significance in polymer and materials science. These compounds are integral to developing photodegradable materials, allowing for controlled alteration of polymer properties through irradiation. Applications include photodegradable hydrogels, functionalization of copolymers for thin film patterning, and the creation of bioconjugates with photocleavable links, offering innovative approaches in biomedicine and materials engineering (Zhao et al., 2012).
Environmental Chemistry and Bioremediation
The environmental impact of nitrobenzene compounds and their derivatives, including potential analogs of N'-(mesitylmethylene)-3-nitrobenzohydrazide, is a critical area of research. Studies demonstrate the feasibility of using biocatalytic approaches for the reduction of nitrobenzene to aniline, a less toxic compound. This transformation, achieved through bioelectrochemical systems, highlights the role of such compounds in environmental remediation technologies. Such research underscores the potential for applying N'-(mesitylmethylene)-3-nitrobenzohydrazide in developing green and efficient methods for detoxifying nitrobenzene pollutants (Wang et al., 2011).
Analytical Chemistry and Sensor Development
In the field of analytical chemistry, derivatives of nitrobenzene and related hydrazides serve as essential components in designing sensors for detecting various substances, including heavy metals. The development of fluorescent and colorimetric sensors based on nitrobenzene derivatives exemplifies this application. Such sensors leverage the chemical reactivity and photophysical properties of these compounds to achieve high selectivity and sensitivity in detecting target analytes, pointing to the potential utility of N'-(mesitylmethylene)-3-nitrobenzohydrazide in creating advanced sensing materials (Ruan et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11-7-12(2)16(13(3)8-11)10-18-19-17(21)14-5-4-6-15(9-14)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFIFCYRJUKHNJ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,9-dimethyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5524612.png)

![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)
![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)
![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)
![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)

![2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)
![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)